molecular formula C18H17N3O4 B5777830 N-(3,4-dimethoxyphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide

N-(3,4-dimethoxyphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide

Numéro de catalogue B5777830
Poids moléculaire: 339.3 g/mol
Clé InChI: MENFTUZKZJMAED-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3,4-dimethoxyphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide, also known as DPA-713, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the family of acetamide derivatives and is a selective ligand for the translocator protein 18 kDa (TSPO). This protein is responsible for regulating the transport of cholesterol into mitochondria, and its activation has been linked to various physiological and pathological processes.

Mécanisme D'action

N-(3,4-dimethoxyphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide binds to TSPO with high affinity and specificity, leading to the activation of various signaling pathways. This results in the modulation of mitochondrial function, neuroinflammation, and oxidative stress, which are all implicated in the pathogenesis of several neurological and psychiatric disorders.
Biochemical and Physiological Effects:
Studies have shown that N-(3,4-dimethoxyphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide modulates the expression of genes involved in the regulation of immune response, cell death, and energy metabolism. It has also been shown to reduce the production of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. These effects suggest that N-(3,4-dimethoxyphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide has potential therapeutic benefits in the treatment of neurodegenerative and inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of N-(3,4-dimethoxyphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide is its high specificity and selectivity for TSPO, which allows for accurate and reliable imaging of this protein in vivo. However, the use of N-(3,4-dimethoxyphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide in lab experiments is limited by its low solubility in water and its potential toxicity at high concentrations. Additionally, the variability in TSPO expression levels across different tissues and species can affect the interpretation of experimental results.

Orientations Futures

Future research on N-(3,4-dimethoxyphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide should focus on developing more efficient and safer methods for its synthesis and improving its pharmacokinetic properties. There is also a need for more studies to elucidate the precise mechanisms of action of N-(3,4-dimethoxyphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide and its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, the development of new TSPO ligands with improved specificity and selectivity could lead to the discovery of new diagnostic and therapeutic targets.

Méthodes De Synthèse

The synthesis of N-(3,4-dimethoxyphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide involves the reaction of 3,4-dimethoxybenzylamine with 2-acetylphthalic anhydride in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then treated with acetic anhydride to yield the final product.

Applications De Recherche Scientifique

N-(3,4-dimethoxyphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. It has been used as a radioligand in positron emission tomography (PET) imaging studies to visualize the distribution and density of TSPO in vivo. This has led to the development of new diagnostic and therapeutic approaches for diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.

Propriétés

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(1-oxophthalazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-24-15-8-7-13(9-16(15)25-2)20-17(22)11-21-18(23)14-6-4-3-5-12(14)10-19-21/h3-10H,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENFTUZKZJMAED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.